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Compound of Interest

Compound Name: Villocarine A

Cat. No.: B13730031 Get Quote

Introduction
Villocarine A is a novel indole alkaloid that has garnered significant interest within the scientific

community for its potent vasorelaxant properties. This technical guide provides a

comprehensive overview of the discovery, natural sources, and biological activity of Villocarine
A, with a focus on the experimental methodologies and quantitative data relevant to

researchers, scientists, and drug development professionals.

Discovery and Natural Sources
Villocarine A was first isolated and identified in 2011 from the leaves of Uncaria villosa, a plant

belonging to the Rubiaceae family.[1] Subsequent research has identified its presence in other

species of the Uncaria genus, including Uncaria attenuata and the hooks of Uncaria

rhynchophylla.[2] These plants are predominantly found in Southeast Asia and have a history of

use in traditional medicine.

Physicochemical Properties
While detailed physicochemical data is dispersed across various studies, the fundamental

characteristics of Villocarine A are summarized below.
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Property Value Reference

Molecular Formula C22H26N2O4 [1]

Molecular Weight 382.45 g/mol [1]

Class Indole Alkaloid [1]

Experimental Protocols
General Isolation and Purification of Villocarine A from
Uncaria species
While a specific, detailed protocol for the isolation of Villocarine A from Uncaria villosa is not

available in the public domain, a general methodology for the extraction of alkaloids from the

Uncaria genus can be described as follows. This protocol is based on established methods for

isolating similar compounds from this plant family.

1. Extraction:

Dried and powdered plant material (leaves or hooks) is subjected to extraction with a

suitable organic solvent, typically methanol or ethanol, at room temperature for an extended

period (e.g., 72 hours).

The extraction process is often repeated multiple times to ensure a comprehensive

extraction of the alkaloids.

The resulting extracts are combined and concentrated under reduced pressure using a

rotary evaporator to yield a crude extract.

2. Acid-Base Partitioning:

The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and filtered to

remove non-alkaloidal components.

The acidic solution is then washed with a non-polar solvent, such as ethyl acetate or

chloroform, to remove neutral and acidic impurities.
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The pH of the aqueous layer is adjusted to alkaline (pH 9-10) using a base, such as

ammonium hydroxide.

The basified solution is then extracted multiple times with a non-polar solvent (e.g.,

chloroform or dichloromethane) to isolate the crude alkaloid fraction.

The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to

yield the total alkaloid extract.

3. Chromatographic Purification:

The crude alkaloid extract is subjected to column chromatography over silica gel.

A gradient elution system, typically starting with a non-polar solvent (e.g., hexane or

chloroform) and gradually increasing the polarity with a more polar solvent (e.g., ethyl

acetate or methanol), is used to separate the different alkaloid components.

Fractions are collected and monitored by thin-layer chromatography (TLC).

Fractions containing Villocarine A are pooled and further purified using preparative high-

performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and mobile

phase to obtain the pure compound.

4. Structure Elucidation:

The structure of the isolated Villocarine A is confirmed using various spectroscopic

techniques, including:

1D and 2D Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HMQC, and

HMBC experiments are used to determine the connectivity of atoms within the molecule.

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the

exact molecular weight and elemental composition.

Infrared (IR) and Ultraviolet (UV) Spectroscopy: These techniques provide information

about the functional groups present in the molecule.
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Biological Activity and Mechanism of Action
Villocarine A exhibits significant vasorelaxant activity. Its mechanism of action is multifaceted

and involves both endothelium-dependent and -independent pathways.[1]

Vasorelaxation Signaling Pathway
The vasorelaxant effect of Villocarine A is primarily attributed to its ability to modulate

intracellular calcium concentration in vascular smooth muscle cells and stimulate the

production of nitric oxide in endothelial cells.

Villocarine A Vasorelaxation Pathway

The key mechanisms are:

Inhibition of Calcium Influx: Villocarine A inhibits the influx of extracellular calcium into

vascular smooth muscle cells through both voltage-dependent and receptor-operated

calcium channels.[1] This reduction in intracellular calcium concentration prevents the

activation of the contractile machinery.

Increased Nitric Oxide Release: Villocarine A stimulates the release of nitric oxide (NO)

from endothelial cells.[1] NO then diffuses to the adjacent smooth muscle cells, where it

activates guanylate cyclase, leading to an increase in cyclic guanosine monophosphate

(cGMP) and subsequent vasorelaxation.

Opening of Potassium Channels: The compound also promotes the opening of voltage-gated

potassium channels in the smooth muscle cell membrane.[1] This leads to hyperpolarization

of the cell membrane, which in turn closes voltage-dependent calcium channels and

contributes to vasorelaxation.

Quantitative Data
While a specific IC50 value for the vasorelaxant activity of Villocarine A was not found in the

reviewed literature, extensive pharmacokinetic data has been reported.

Pharmacokinetic Properties of Villocarine A
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Parameter Value Species Reference

Permeability (Caco-2) 15.6 ± 1.6 x 10⁻⁶ cm/s Human [3]

Protein Binding >91%
Rat and Human

Plasma
[3]

Hepatic Extraction

Ratio
0.1 Rat Liver Microsomes [3]

Hepatic Extraction

Ratio
0.2

Human Liver

Microsomes
[3]

Volume of Distribution

(IV)
100.3 ± 15.6 L/kg Rat [3]

Clearance (IV) 8.2 ± 1.1 L/h/kg Rat [3]

Maximum Plasma

Concentration (Oral)
53.2 ± 10.4 ng/mL Rat [3]

Time to Maximum

Concentration (Oral)
0.3 ± 0.1 h Rat [3]

Absolute Oral

Bioavailability
16.8 ± 0.1% Rat [3]

Conclusion
Villocarine A is a promising natural product with significant vasorelaxant activity. Its

multifaceted mechanism of action, involving the modulation of ion channels and nitric oxide

signaling, makes it an interesting candidate for further investigation in the context of

cardiovascular drug discovery. The pharmacokinetic data available suggests that while it has

good permeability, its oral bioavailability is low, which may require formulation strategies to

enhance its therapeutic potential. Further research is warranted to fully elucidate its

pharmacological profile and to develop efficient synthetic or semi-synthetic routes for its

production.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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